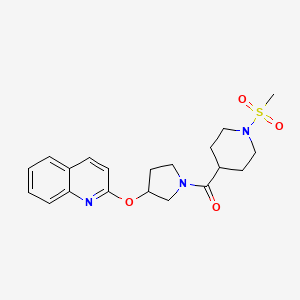![molecular formula C8H4O4S2 B2415806 Acide thiéno[3,2-b]thiophène-2,5-dicarboxylique CAS No. 18646-81-6](/img/structure/B2415806.png)
Acide thiéno[3,2-b]thiophène-2,5-dicarboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is a structurally rigid, planar bridging ligand with a linear geometry. It is based on two conjugated thiophene heterocycles, containing a 10-electron aromatic π-system. This compound is a close structural analogue of terephthalic acid and 2,6-naphthalenedicarboxylic acid, which are commonly used bridging ligands in the chemistry of metal-organic frameworks (MOFs) and coordination polymers .
Applications De Recherche Scientifique
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a bridging ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas sorption, and separation
Biology: The compound’s ability to form coordination polymers makes it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: The compound is used in the production of luminescent sensors and materials with magnetic properties
Mécanisme D'action
Target of Action
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid (H2ttdc) is a structurally rigid, planar bridging ligand with a linear geometry . It has been used in the synthesis of coordination polymers . The primary targets of H2ttdc are metal ions such as Sr(II) and Zn(II), which it binds to form coordination polymers .
Mode of Action
H2ttdc interacts with its targets (metal ions) through coordination bonds to form coordination polymers . These polymers have diverse structures, including two-dimensional layered coordination polymers with square network topologies . The mode of action of H2ttdc involves the formation of these coordination polymers, which can exhibit interesting properties such as luminescence .
Biochemical Pathways
For example, polymers with luminescent properties could potentially be used in imaging applications .
Pharmacokinetics
The solubility, stability, and bioavailability of h2ttdc could potentially be influenced by its ability to form coordination polymers .
Result of Action
The result of H2ttdc’s action is the formation of coordination polymers with diverse structures . These polymers can exhibit interesting properties such as luminescence , which could potentially be harnessed for various applications.
Action Environment
The action of H2ttdc can be influenced by various environmental factors. For example, the formation of coordination polymers can be affected by factors such as temperature and solvent conditions . Additionally, the stability and efficacy of H2ttdc could potentially be influenced by environmental factors such as pH and the presence of other chemical species .
Méthodes De Préparation
The synthesis of thieno[3,2-b]thiophene-2,5-dicarboxylic acid typically involves the oxidation of thieno[3,2-b]thiophene-2,5-dicarbaldehyde using the Tollens reagent. This method has been described in various studies, including those by A. M. Samsonova . Industrial production methods often involve heating solutions of metal salts (such as Mn(II) or Cd(II)) and thieno[3,2-b]thiophene-2,5-dicarboxylic acid in solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) to form crystalline complex compounds .
Analyse Des Réactions Chimiques
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like Tollens reagent, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is similar to other compounds such as terephthalic acid and 2,6-naphthalenedicarboxylic acid. it is unique in its ability to form more stable and rigid coordination polymers due to the presence of the thiophene rings. This results in improved functional properties, such as enhanced luminescence and magnetic characteristics .
Similar Compounds
- Terephthalic acid
- 2,6-Naphthalenedicarboxylic acid
- 2,5-Thiophenedicarboxylic acid
- 2,5-Selenophenedicarboxylic acid
Propriétés
IUPAC Name |
thieno[3,2-b]thiophene-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMURVZFFOUWCNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18646-81-6 |
Source


|
| Record name | thieno[3,2-b]thiophene-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Thieno[3,2-b]thiophene-2,5-dicarboxylic acid interesting for material science applications?
A1: Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is a conjugated organic ligand capable of coordinating with metal ions, making it suitable for constructing Metal-Organic Frameworks (MOFs) [, , , ]. These structures have gained significant interest for various applications, including gas storage, catalysis, and sensing.
Q2: How does the structure of Thieno[3,2-b]thiophene-2,5-dicarboxylic acid influence the properties of the resulting MOFs?
A2: The presence of the thiophene rings in Thieno[3,2-b]thiophene-2,5-dicarboxylic acid contributes to the electronic properties of the resulting MOFs. Research suggests that incorporating this ligand can influence the band gap of the MOF, a crucial factor for applications like photovoltaics and optoelectronics []. Additionally, the carboxylic acid groups provide sites for metal coordination, influencing the overall structure and porosity of the MOF [, , ].
Q3: Can the electronic properties of MOFs incorporating Thieno[3,2-b]thiophene-2,5-dicarboxylic acid be further tuned?
A3: Research indicates that functionalizing the Thieno[3,2-b]thiophene-2,5-dicarboxylic acid ligand, particularly with halogens, can further tune the band gap and valence band maximum of the resulting MOFs []. This fine-tuning of electronic properties allows for tailoring the material's properties for specific applications.
Q4: Are there any comparative studies on the effectiveness of Thieno[3,2-b]thiophene-2,5-dicarboxylic acid versus other similar ligands in MOFs?
A4: While direct comparisons with Thieno[3,2-b]thiophene-2,5-dicarboxylic acid are limited in the available literature, studies have explored its isomer, thiophen-2,5-dicarboxylic acid (TPDC), in perovskite solar cell applications []. These studies suggest that the symmetrical TPDC, with its higher dipole moment, exhibits superior performance compared to the centrally symmetric Thieno[3,2-b]thiophene-2,5-dicarboxylic acid (TTDC) in passivating defects and enhancing charge transport []. Further research comparing these ligands in various MOF systems would provide valuable insights.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
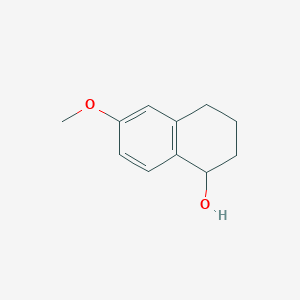
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2415724.png)
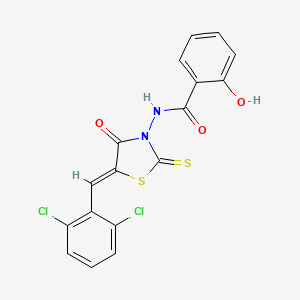
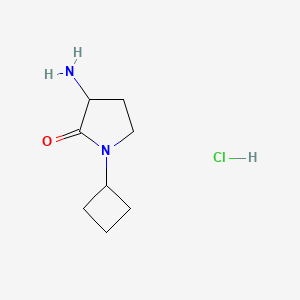
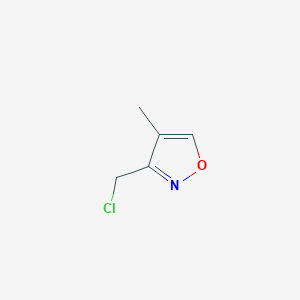
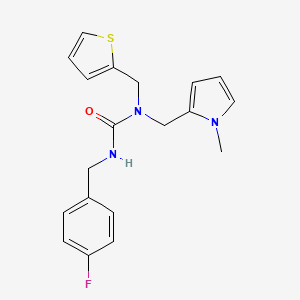
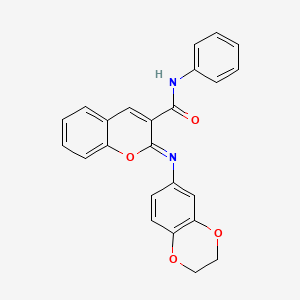
![2-[[1-[2-(4-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2415745.png)
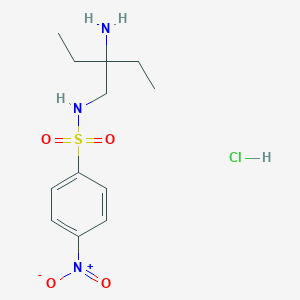
![1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole](/img/structure/B2415733.png)
![(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2415734.png)
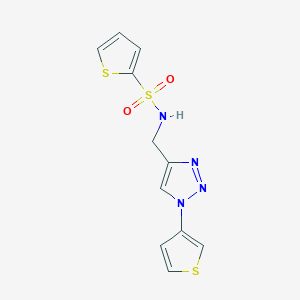
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2415737.png)
